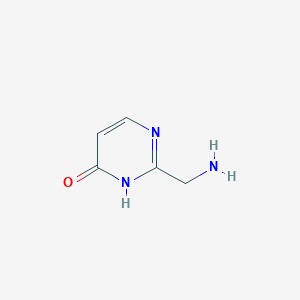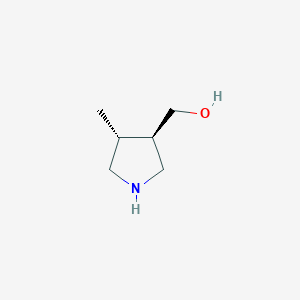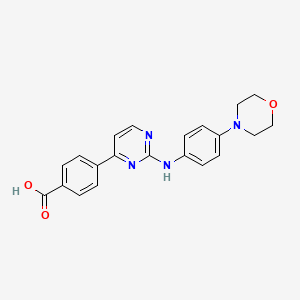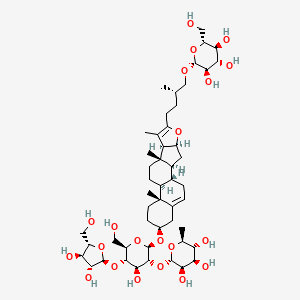
(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid
Descripción general
Descripción
“(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 957062-66-7 . It has a molecular weight of 205.93 . The IUPAC name for this compound is 3-hydroxy-5-(trifluoromethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BF3O3/c9-7(10,11)4-1-5(8(13)14)3-6(12)2-4/h1-3,12-14H . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific reactions involving “(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid” are not mentioned in the search results, boronic acids are known to be involved in various reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 205.93 .
Aplicaciones Científicas De Investigación
Antioxidant Properties and Structure-Activity Relationships
(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid , similar to other hydroxycinnamic acids, may possess significant antioxidant properties. The presence of specific structural features, such as the ortho-dihydroxy phenyl group (catechol moiety), is crucial for exhibiting potent antioxidant activity. Structural modifications, including alterations in the aromatic ring and the carboxylic function, play a vital role in enhancing these properties. Moreover, physicochemical properties like redox potential and lipid solubility significantly influence the activity. This suggests that careful assessment and optimization of structure-activity relationships can lead to the development of effective antioxidants, potentially useful for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Applications in Organic Light-Emitting Diodes (OLEDs)
The boronic acid moiety, as seen in (3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid , is integral in the structure of certain organic semiconductors, like BODIPY-based materials. These materials are emerging as potential candidates for various applications including sensors, organic thin-film transistors, organic photovoltaics, and notably, in OLED devices. The structural design and synthesis of such boronic acid-based organic semiconductors have led to significant advancements in OLED technology, indicating a promising future for metal-free infrared emitters and other OLED applications (Squeo & Pasini, 2020).
Role in Electrochemical Biosensors
(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid derivatives exhibit a strong ability to selectively bind diols, forming negatively charged boronate esters in neutral aqueous media. This unique property has been harnessed in the construction of electrochemical biosensors, particularly for glucose detection. The modification of electrodes with boronic acid derivatives enables the selective and sensitive detection of various compounds, including hydroxy acids, fluoride ions, and glycoproteins like glycated hemoglobin (HbA1c), which is crucial for monitoring blood glucose levels over time. This indicates the potential of boronic acid derivatives in developing advanced, selective, and non-enzymatic biosensing platforms for medical diagnostics and monitoring (Anzai, 2016).
Importance in Drug Design
The unique properties of boronic acids, including those similar to (3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid , are increasingly being recognized in drug design. Boronic acids can enhance the potency and improve the pharmacokinetics of drugs. The integration of boronic acids into drug molecules has seen a rise, with several drugs receiving FDA approval and many others in clinical trials. This trend highlights the potential of boronic acids in medicinal chemistry, providing novel opportunities for drug discovery and development (Plescia & Moitessier, 2020).
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions .
Mode of Action
3-Hydroxy-5-(trifluoromethyl)phenylboronic acid is a type of organoboron compound that participates in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a source of a phenyl group . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound is used in suzuki–miyaura cross-coupling reactions, which are widely applied in the formation of carbon–carbon bonds .
Result of Action
It’s known that the compound participates in suzuki–miyaura cross-coupling reactions, which result in the formation of carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-5-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors . For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound participates are known to be exceptionally mild and functional group tolerant .
Propiedades
IUPAC Name |
[3-hydroxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)4-1-5(8(13)14)3-6(12)2-4/h1-3,12-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBHZULNSZTOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672322 | |
| Record name | [3-Hydroxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
957062-66-7 | |
| Record name | B-[3-Hydroxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Hydroxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-5-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)

![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)


![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)
![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)



